molecular formula C27H22ClN5O2 B11111965 N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11111965
M. Wt: 483.9 g/mol
InChI Key: SBHIQOPZWHIKNM-UHFFFAOYSA-N
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Description

N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazatricyclo[8.4.0.0^{3,8}]tetradeca core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the benzyl and chlorophenyl groups: These groups are usually introduced through nucleophilic substitution reactions.

    Formation of the imino and oxo groups: These functional groups are typically introduced through oxidation and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or the oxo group to a hydroxyl group.

    Substitution: The benzyl and chlorophenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imino group can yield an oxime, while reduction of the oxo group can yield a secondary alcohol.

Scientific Research Applications

N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[840

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s stability and functional groups make it suitable for use in the development of new materials with specific properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-7-[(2-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • N-benzyl-7-[(2-bromophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H22ClN5O2

Molecular Weight

483.9 g/mol

IUPAC Name

N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H22ClN5O2/c1-17-8-7-13-32-24(17)31-25-21(27(32)35)14-20(26(34)30-15-18-9-3-2-4-10-18)23(29)33(25)16-19-11-5-6-12-22(19)28/h2-14,29H,15-16H2,1H3,(H,30,34)

InChI Key

SBHIQOPZWHIKNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4Cl)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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